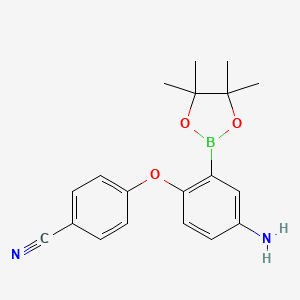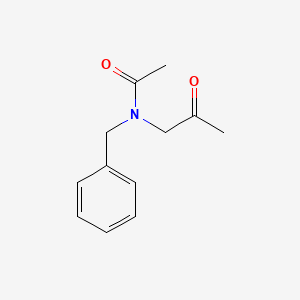
4,5-Dichloro-2-methyl-3-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dichloro-2-methyl-3-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a phenol ring
Métodos De Preparación
4,5-Dichloro-2-methyl-3-nitrophenol can be synthesized through several methods. One common synthetic route involves the chlorination of p-nitrotoluene in the presence of a phase transfer catalyst, followed by hydrolysis with potassium hydroxide (KOH) and water. This method yields the compound with high purity and efficiency .
Análisis De Reacciones Químicas
4,5-Dichloro-2-methyl-3-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different products depending on the reagents and conditions used.
Substitution: The chlorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrochloric acid, chlorine gas, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4,5-Dichloro-2-methyl-3-nitrophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: The compound’s unique structure makes it useful in studying the effects of chlorinated phenols on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and solvents
Mecanismo De Acción
The mechanism of action of 4,5-Dichloro-2-methyl-3-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chlorine atoms and methyl group influence the compound’s reactivity and stability. These interactions can affect various biological and chemical processes .
Comparación Con Compuestos Similares
4,5-Dichloro-2-methyl-3-nitrophenol can be compared with other similar compounds, such as:
4-Methyl-3-nitrophenol: Similar structure but lacks chlorine atoms.
3-Methyl-4-nitrophenol: Similar structure but different positioning of the nitro and methyl groups.
2,4-Dichloro-3-methyl-6-nitrophenol: Similar structure but different positioning of the chlorine and nitro groups.
The presence of chlorine atoms in this compound makes it unique and influences its chemical properties and reactivity .
Propiedades
Fórmula molecular |
C7H5Cl2NO3 |
|---|---|
Peso molecular |
222.02 g/mol |
Nombre IUPAC |
4,5-dichloro-2-methyl-3-nitrophenol |
InChI |
InChI=1S/C7H5Cl2NO3/c1-3-5(11)2-4(8)6(9)7(3)10(12)13/h2,11H,1H3 |
Clave InChI |
MXYVMFSZNAAIBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1O)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Phenylmethoxy)-2-naphthalenyl]ethanone](/img/structure/B13976720.png)
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)



![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)








